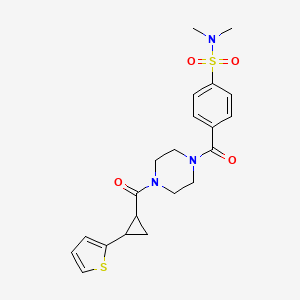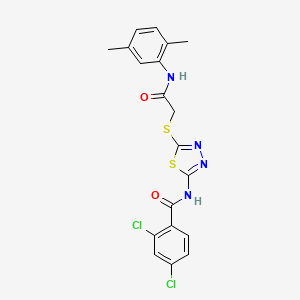
2,4-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,4-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within the ring structure. These derivatives are of significant interest due to their wide range of applications, including their role as biologically active substances, dyes, and components in the creation of semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves the dehydrosulfurization reaction of starting hydrazinecarbothioamide compounds. In the case of the compound mentioned in the first paper, a mixture of iodine and triethylamine in a DMF medium was used to obtain the target product with an 84% yield. The structure of the synthesized compound was confirmed by 1H and 13C NMR spectroscopy data . Although the exact synthesis of the compound is not detailed, similar methods may be applicable.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. This ring is known to interact with various biological targets due to the presence of multiple sites capable of hydrogen bonding and other non-covalent interactions. The specific compound likely exhibits similar structural characteristics that enable it to bind to biological targets .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of the thiadiazole ring and substituents attached to it. The compound synthesized in the first paper was tested for its potential as a dihydrofolate reductase (DHFR) inhibitor, indicating that these derivatives can participate in biological reactions by binding to enzymes and potentially inhibiting their activity. The compound was found to be a potential inhibitor of DHFR, surpassing several known analogues in terms of the strength of the complex formed with the enzyme's active site .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, 1,3,4-thiadiazole derivatives generally exhibit properties that make them suitable for a variety of applications. These properties may include solubility in common organic solvents, stability under various conditions, and the ability to form complexes with metals, as indicated by the synthesis of complexes with palladium and platinum in the second paper . These complexes can have different compositions and structures, which may influence their physical and chemical properties, as well as their biological activity.
科学的研究の応用
Anticancer Activities
Compounds with structures similar to the specified chemical, especially those containing thiadiazole and benzamide groups, have been synthesized and evaluated for their anticancer properties. For instance, a study demonstrated the microwave-assisted synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines. These compounds showed significant potential as anticancer agents, with certain derivatives identified as highly potent (Tiwari et al., 2017).
Enzyme Inhibition
Moreover, derivatives similar to the specified compound have been investigated for their inhibition effects on carbonic anhydrases, a family of enzymes critical in various physiological processes. Acridine-acetazolamide conjugates, for example, showed significant inhibition of several human carbonic anhydrase isoforms, highlighting the therapeutic potential of such compounds in treating diseases where enzyme regulation is a factor (Ulus et al., 2016).
Antimicrobial Activity
Compounds with structural elements similar to 2,4-dichloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have also been synthesized and tested for antimicrobial properties. Studies have reported the successful synthesis of thiadiazole and benzamide derivatives demonstrating potent antimicrobial activity, suggesting the utility of these molecules in developing new antimicrobial agents (Elmagd et al., 2017).
Corrosion Inhibition
Interestingly, derivatives of benzothiazole, which share some structural similarities with the target compound, have been explored as corrosion inhibitors for carbon steel in acidic environments. These studies reveal the potential application of such compounds in protecting metals against corrosion, indicating a wide range of industrial applications beyond biological effects (Hu et al., 2016).
特性
IUPAC Name |
2,4-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-11(2)15(7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-6-5-12(20)8-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQPVNEWOWNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

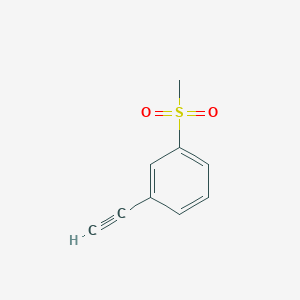


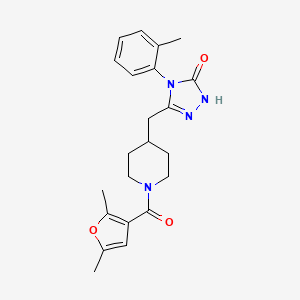
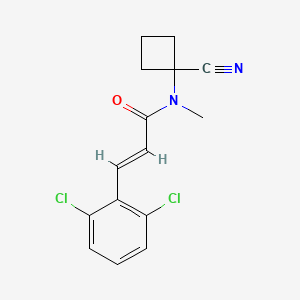
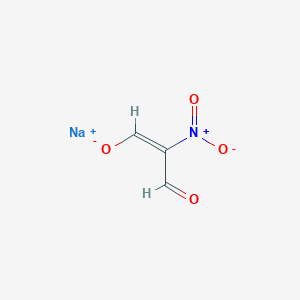
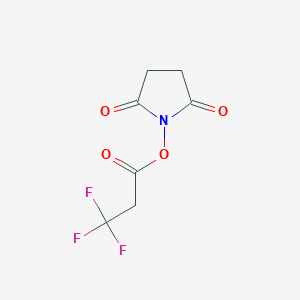
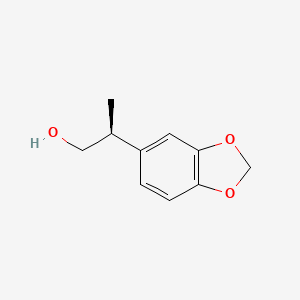
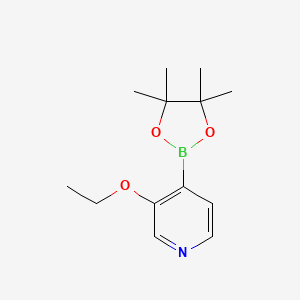
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)
